1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine dihydrochloride
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Overview
Description
1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine dihydrochloride is a chemical compound with the molecular formula C11H20N42ClH It is a derivative of imidazole and piperazine, two important heterocyclic compounds widely used in various fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Alkylation of Imidazole: The imidazole ring is then alkylated with ethyl groups to form 1-ethyl-1H-imidazole.
Formation of Piperazine Derivative: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Coupling Reaction: The 1-ethyl-1H-imidazole is coupled with the piperazine derivative using a suitable coupling agent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final pure compound.
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and suitable solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced imidazole derivatives.
Scientific Research Applications
1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride: A similar compound with a slightly different structure and potentially different biological activities.
1-(2-Hydroxyethyl)imidazole: Another imidazole derivative with different functional groups and applications.
Uniqueness
1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine dihydrochloride is unique due to its specific combination of imidazole and piperazine rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[(1-ethylimidazol-2-yl)methyl]-2-methylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4.2ClH/c1-3-14-7-5-13-11(14)9-15-6-4-12-8-10(15)2;;/h5,7,10,12H,3-4,6,8-9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDMBHMXMNAJFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN2CCNCC2C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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